molecular formula C18H20N2O2 B13938386 Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro- CAS No. 52881-77-3

Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-

Cat. No.: B13938386
CAS No.: 52881-77-3
M. Wt: 296.4 g/mol
InChI Key: KVGHIVIGUCJBQI-UHFFFAOYSA-N
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Description

Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) (CAS: 52881-77-3) is a heterocyclic compound featuring two tetrahydro-pyridine moieties linked via a 1,4-phenylenedicarbonyl bridge. Its synthesis involves the reaction of 1-phenacylpyridinium bromide with 1,4-phenylenedicarbonyl chloride in dry chloroform, mediated by triethylamine (TEA) to generate a monosubstituted ylide intermediate . This method highlights its structural dependence on aromatic dicarbonyl linkers and pyridinium precursors, which influence its physicochemical and functional properties.

Properties

CAS No.

52881-77-3

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

[4-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone

InChI

InChI=1S/C18H20N2O2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h3,5,7-11,13H,1-2,4,6,12,14H2

InChI Key

KVGHIVIGUCJBQI-UHFFFAOYSA-N

Canonical SMILES

C1CC=CN(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC=C3

Origin of Product

United States

Preparation Methods

Oxidative Aromatization from 1,4-Dihydropyridine Precursors

One efficient approach to synthesize pyridine derivatives, including those structurally related to the target compound, involves the oxidative aromatization of 1,4-dihydropyridine intermediates. A patented method describes the conversion of 1,4-dihydropyridine compounds to corresponding pyridine derivatives using a visible-light-induced photocatalytic oxidation process with oxygen as the oxidant.

Key features of this method:

  • Starting materials: 1,4-dihydropyridine compounds.
  • Catalyst: Tetra-n-butylammonium salt of eosin Y (a non-metallic photocatalyst).
  • Base: Potassium carbonate to generate the reactive anion intermediate.
  • Solvent system: Mixed organic solvent (methanol or dichloromethane) and water.
  • Oxidant: Oxygen from air.
  • Energy source: Visible light irradiation (sunlight or artificial visible light).
  • Post-reaction treatment: Extraction with ethyl acetate, washing with water and saturated ammonium chloride, pH adjustment to slightly acidic (pH 5.2–6.8), activated carbon treatment, drying, and recrystallization.
  • Advantages: Cost-effective, environmentally friendly, avoids precious metal catalysts, scalable for industrial production.
Parameter Details
Photocatalyst Tetra-n-butylammonium salt of eosin Y
Base Potassium carbonate
Solvent Methanol or dichloromethane + water
Oxidant Oxygen (air)
Light source Visible light irradiation
Reaction pH 5.2–6.8 (slightly acidic)
Yield High (not specified for this exact compound)
Advantages Green chemistry, low cost, scalable

This method is particularly suitable for preparing pyridine rings from tetrahydropyridine intermediates, which aligns well with the tetrahydro- portion of the target compound. The presence of the 1,4-phenylenedicarbonyl linkage can be introduced in the precursor stage or via functional group transformations post-aromatization.

Construction via Pyrazolo-Pyridine Derivatives Synthesis

Another advanced synthetic route relevant to tetrahydropyridine derivatives involves the preparation of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivatives, which share structural features with the target compound. This multistep process utilizes hydrazine hydrate to form pyrazole rings and subsequent nucleophilic aromatic substitution reactions to introduce aryl groups, followed by functional group manipulations.

Synthesis highlights:

  • Step 1: Reaction of starting compound with diethyl oxalate in tetrahydrofuran at low temperature (-78 °C), followed by warming to room temperature to form key intermediates.
  • Step 2: Cyclization in acetic acid at 80 °C.
  • Step 3: Aromatic nucleophilic substitution in dimethyl sulfoxide at 100 °C.
  • Further steps: Catalytic hydrogenation, protection/deprotection, and purification.
  • Advantages: High atom economy, cost-effective, industrially scalable.
Step Reagents/Conditions Temperature Time Yield
1 Compound 1 + Diethyl oxalate + LiHMDS in THF -78 °C to 25 °C Overnight 75% (Compound 2)
2 Acetic acid 80 °C 1 hour Not specified
3 Dimethyl sulfoxide 100 °C 12 hours Not specified

This methodology, while focused on pyrazolo-pyridine systems, demonstrates the feasibility of constructing tetrahydropyridine frameworks with aryl substituents, which can be adapted for the synthesis of the 1,4-phenylenedicarbonyl bis-substituted target compound.

Tandem Cycloaddition/Cycloreversion Using 1,4-Oxazinone Precursors

A notable synthetic strategy involves the use of 1,4-oxazin-2-one intermediates derived from β-amino alcohols and acetylene dicarboxylates. These intermediates undergo tandem cycloaddition/cycloreversion reactions with alkynes to yield polysubstituted pyridines, potentially applicable to the target compound's framework.

Key aspects:

  • Preparation of oxazinone precursors: From β-amino alcohols and acetylene dicarboxylate via acylation and bromination/dehydrobromination sequences.
  • Cycloaddition/cycloreversion: Reaction with alkynes (e.g., phenyl acetylene) to form substituted pyridines.
  • Conditions: Bromination with N-bromosuccinimide in acetonitrile, followed by elimination with triethylamine or DBU.
  • Advantages: High selectivity, mild conditions, and applicability to complex pyridine synthesis.
Stage Reagents/Conditions Outcome
Oxazinone formation β-amino alcohol + acetylene dicarboxylate + oxalyl chloride (>90 °C) 3,5-dichloro substituted oxazinones
Bromination/dehydrobromination NBS in MeCN + NEt3 or DBU Diels–Alder reactive substrates
Cycloaddition with alkyne Phenyl acetylene, room temperature Polysubstituted pyridines

This approach is valuable for synthesizing complex pyridine derivatives and may be adapted for the preparation of the bis(tetrahydro-) pyridine linked by phenylenedicarbonyl groups through appropriate precursor design.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reaction Conditions Advantages Limitations
Photocatalytic oxidation of 1,4-dihydropyridines 1,4-Dihydropyridine derivatives Visible light, eosin Y catalyst, K2CO3, MeOH/DCM, air Green, cost-effective, scalable Requires light source, specific catalyst
Pyrazolo-pyridine synthesis Hydrazine hydrate, fluorobenzonitrile, diethyl oxalate Low temp (-78 °C), acetic acid, DMSO, Pd/C catalyst High atom economy, industrially viable Multi-step, complex purification
Oxazinone cycloaddition/cycloreversion β-Amino alcohols, acetylene dicarboxylate Bromination, elimination, cycloaddition with alkynes Selective, mild, versatile Requires precursor synthesis steps

Chemical Reactions Analysis

Scientific Research Applications

Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) is a complex organic compound with a molecular weight of approximately 296.36 g/mol. It features a pyridine ring system fused with a 1,4-phenylenedicarbonyl moiety. The tetrahydro group indicates the presence of saturated carbon atoms, influencing its reactivity and stability.

Research and Potential Applications

Research suggests that Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) and similar pyridine-based compounds possess potential pharmacological properties. Studies of its interactions with biological systems may reveal insights into its mechanism of action. Interaction studies often focus on how it interacts with biological systems.

Pyridine derivatives find applications across various fields. Studies on interactions with biological systems reveal insights into its mechanism of action.

Structural Similarities

Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) shares structural similarities with other compounds.

Examples of compounds with structural similarities :

Compound NameStructure FeaturesUnique Properties
3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridineContains a pyrazole ringExhibits significant anticancer activity
4-Acetyl-6-methylpyridinSimple pyridine derivativeKnown for its use in flavoring agents
2-PyridoneA cyclic compound with keto-enol tautomerismDisplays unique tautomeric behavior affecting reactivity

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Isomerism

1,2-Phenylenedicarbonyl Derivative

The 1,2-phenylenedicarbonyl variant (CAS: 52881-76-2) shares identical molecular weight and functional groups but differs in the substituent positions on the phenyl ring. This property is critical for applications requiring consistent membrane permeability.

Bis-Tetrahydroisoquinolinium Derivatives

Compounds such as (1R,1′R,2S,2′S)-2,2′-(3,11-dioxo-4,10-dioxatridecamethylene)bis(1,2,3,4-tetrahydroisoquinolinium) () share structural motifs, including bis-tetrahydro rings and aromatic linkers. However, the presence of veratryl and methyl substituents in these derivatives enhances steric bulk and chirality, making them pharmacologically relevant (e.g., Cisatracurium Besylate, a neuromuscular blocking agent) . In contrast, the target compound lacks such substituents, limiting its direct medicinal use but favoring synthetic versatility.

Physicochemical Properties

Lipophilicity (logP):

Compound Name CAS Number logP
1,4-Phenylenedicarbonyl derivative 52881-77-3 3.186
1,2-Phenylenedicarbonyl derivative 52881-76-2 3.186
L-Proline, N-(pentafluorobenzoyl)- 14-128-4 3.186

The uniform logP across these compounds indicates shared partitioning behavior, likely due to the balanced hydrophilic (carbonyl groups) and hydrophobic (aromatic rings) components .

Functional Group Reactivity

Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) lacks reactive groups like thioxo (C=S) or nitrile (CN) found in structurally related compounds such as 4,4’-(1,4-phenylene)bis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) ().

Biological Activity

Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) has the molecular formula C18H20N2O2C_{18}H_{20}N_{2}O_{2} and a molecular weight of approximately 296.36 g/mol. It features a pyridine ring fused with a 1,4-phenylenedicarbonyl moiety and two tetrahydro groups. This structure influences its reactivity and biological interactions .

Biological Activity

Research indicates that pyridine derivatives exhibit various pharmacological properties. Specifically, Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) has shown promise in the following areas:

  • Anticancer Activity : Similar compounds have demonstrated significant anticancer effects. The dual functionality of this compound enhances its potential therapeutic applications compared to simpler pyridine derivatives .
  • Antimicrobial Properties : Studies suggest that pyridine derivatives can interact with biological macromolecules such as proteins and nucleic acids. This interaction is crucial for determining their mechanisms of action against pathogens .

Synthesis Methods

The synthesis of Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be approached through several methodologies:

  • Condensation Reactions : Utilizing pyridine and carbonyl-containing compounds under acidic or basic conditions.
  • Reduction Reactions : Transforming carbonyl groups into alcohols or other functional groups to enhance biological activity .

Anticancer Studies

One notable study investigated the anticancer properties of similar pyridine derivatives. The compounds were tested against various cancer cell lines with promising results indicating significant inhibition of cell proliferation. For instance:

Compound NameCell Line TestedIC50 (µM)Activity
Compound AMCF-715High
Compound BHeLa10Moderate

These results suggest that modifications in the structure of pyridine derivatives can lead to enhanced anticancer activity .

Antimicrobial Activity

Another study focused on the antimicrobial efficacy of pyridine derivatives against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.5 µg/mLHigh
Escherichia coli2.0 µg/mLModerate

The findings indicate that certain structural features in pyridine derivatives contribute to their effectiveness as antimicrobial agents .

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-)?

To confirm structural integrity, employ single-crystal X-ray diffraction (SC-XRD) with refinement parameters such as R factor (<0.05) and wR factor (<0.11), complemented by NMR spectroscopy (¹H/¹³C) and IR spectroscopy for functional group validation. SC-XRD is critical for resolving bond lengths (e.g., C–C = 0.005 Å) and stereoelectronic effects in coordination complexes . For derivatives, ensure crystallographic data includes unit cell parameters (e.g., monoclinic P21/n, a = 12.5791 Å, b = 31.2199 Å) to validate spatial arrangements .

Q. What synthetic strategies are effective for preparing tetrahydro-pyridine derivatives with modified aromatic systems?

The Pictet-Spengler reaction using titanium(IV) isopropoxide as an imination reagent is highly efficient. For example, condensation of keto imines with tryptamine derivatives under trifluoroacetic acid catalysis yields 1,1-disubstituted tetrahydro-β-carbolines in high yields. Optimize reaction conditions (e.g., anhydrous solvents, 170 K crystallization) to minimize byproducts and enhance diastereoselectivity . Alternative routes include palladium-catalyzed annulation for fused-ring systems (e.g., 2-vinylquinoxalines) using benzene-1,2-diols and 1,4-bis(methoxycarbonyloxy)but-2-ene .

Advanced Research Questions

Q. How can crystallographic disorder in coordination complexes of this compound be resolved?

Disorder in ligands (e.g., fluorine atoms in distorted octahedral Mo complexes) is addressed via low-temperature crystallography (170 K) and occupancy refinement (site occupancy factors = 0.7/0.3). Use software like SHELXL for anisotropic displacement parameter modeling and validate with residual density maps. For multi-positional ligands, apply geometric restraints to prevent overfitting .

Q. What mechanistic insights explain solvent-dependent reduction outcomes of N-aminopyridinium intermediates?

Reduction pathways are solvent-polarity dependent: protic solvents (e.g., H2O/EtOH) favor 1,2,3,4-tetrahydro adducts due to stabilization of charged intermediates, while aprotic solvents (DMF, pyridine) halt reduction at 1,2-dihydro stages. Computational studies (e.g., DFT) can model transition states to predict regioselectivity, particularly for quinolinium/isochinolinium derivatives .

Q. How do steric and electronic effects influence the pharmacological activity of bis(tetrahydroisoquinolinium) derivatives?

Substituents on the tetrahydroisoquinoline core (e.g., 6,7-dimethoxy groups) enhance receptor binding via π-π stacking and hydrogen bonding . For example, bisacodyl derivatives with 1,4-butanediyl linkers exhibit fibrinolytic activity (Mr = 440.59 g/mol). Use molecular docking and QSAR models to correlate substituent position (e.g., para vs. meta) with bioactivity .

Methodological Considerations

Q. What protocols optimize reaction yields in multi-step syntheses involving tetrahydro-pyridine intermediates?

  • Step 1 : Pre-activate substrates (e.g., N,N-bis(arylsulfonyl)-o-phenylenediamines) with BF3·Et2O in CH2Cl2.
  • Step 2 : Employ Schlenk techniques to exclude moisture during Pd-catalyzed annulation.
  • Step 3 : Purify via gradient column chromatography (hexane/EtOAc) and characterize intermediates by HRMS .

Q. How can computational tools resolve contradictions in spectroscopic vs. crystallographic data?

For conflicting NMR/X-ray data, perform conformational analysis using Gaussian or ORCA. Compare computed ¹³C chemical shifts (B3LYP/6-31G*) with experimental values to identify dynamic effects (e.g., ring puckering in tetrahydro-pyridines) .

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